Product packaging for [2-(Dimethylamino)ethyl](propan-2-yl)amine(Cat. No.:CAS No. 85053-37-8)

[2-(Dimethylamino)ethyl](propan-2-yl)amine

Cat. No.: B1283825
CAS No.: 85053-37-8
M. Wt: 130.23 g/mol
InChI Key: QXPRMANJAMOFLQ-UHFFFAOYSA-N
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Description

Contextualization of 2-(Dimethylamino)ethylamine within the Class of Diamines and Amines with Varied Substitution Patterns

The compound 2-(Dimethylamino)ethylamine, also known as N,N-dimethyl-N'-isopropylethylenediamine, is a prime example of an unsymmetrical vicinal diamine. Vicinal diamines are characterized by having two amino groups attached to adjacent carbon atoms. innovations-report.com This structural motif is prevalent in numerous biologically active molecules and pharmaceuticals. nih.gov

What sets 2-(Dimethylamino)ethylamine apart is the distinct nature of its two amino groups:

A tertiary amine: The dimethylamino group, -N(CH₃)₂, where the nitrogen is bonded to three carbon atoms.

A secondary amine: The isopropylamino group, -NH(CH(CH₃)₂), where the nitrogen is bonded to two carbon atoms and one hydrogen atom.

This mixed functionality places it in contrast to symmetrical diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA), where both nitrogens are tertiary, or ethylenediamine (B42938) (en), where both are primary. The electronic effect of the alkyl groups makes aliphatic amines stronger bases than ammonia (B1221849). ncert.nic.in The tertiary amine group is generally more electron-rich (more basic in the gas phase) but is also more sterically hindered. Conversely, the secondary amine is less sterically encumbered and possesses an N-H bond that can participate in hydrogen bonding or deprotonation, offering a reactive site for further functionalization. numberanalytics.commsu.edu The isopropyl group, being bulkier than a methyl group, imparts significant steric hindrance around the secondary nitrogen, which can influence reaction rates and selectivity. numberanalytics.comresearchgate.net

Rationale for Comprehensive Academic Inquiry into 2-(Dimethylamino)ethylamine as a Model System

The unique structural attributes of 2-(Dimethylamino)ethylamine make it an excellent model system for academic research. Synthetic compounds designed to mimic specific features of more complex molecules are invaluable for studying their behavior in a controlled manner. fiveable.me The study of such a molecule allows for a systematic investigation into several fundamental aspects of chemical reactivity and coordination:

Steric and Electronic Effects: The compound provides a platform to dissect the interplay between the steric bulk of the isopropyl group and the electronic properties of the tertiary dimethylamino group. kchem.org This is crucial for understanding how these factors govern the regioselectivity of reactions involving the diamine. In coordination chemistry, the differing steric and electronic profiles of the two nitrogen atoms can dictate the geometry and stability of metal complexes. acs.orgnih.gov

Chelation and Ligand Design: As a bidentate ligand, it can coordinate to a metal center through both nitrogen atoms, forming a stable five-membered ring. beloit.edu The asymmetry of the ligand can create a unique coordination environment, which is highly desirable in the development of catalysts for asymmetric synthesis. The stability of the resulting metal chelate is a key factor in its utility. beloit.edunih.gov

Synthetic Methodology: Developing efficient and selective synthetic routes to unsymmetrical diamines is an ongoing area of research. organic-chemistry.orgkarazin.uaorganic-chemistry.org Using 2-(Dimethylamino)ethylamine as a target molecule can drive the innovation of new synthetic methods that can be generalized to other unsymmetrically substituted diamines.

Detailed Research Findings

While specific research literature on 2-(Dimethylamino)ethylamine is sparse, its properties and reactivity can be inferred from the extensive body of knowledge on related aliphatic amines and unsymmetrical diamines.

Synthesis and Characterization

The synthesis of unsymmetrical diamines like 2-(Dimethylamino)ethylamine typically involves multi-step procedures that allow for the differential substitution of the two nitrogen atoms. General methods often rely on the sequential alkylation of a precursor like ethylenediamine or the reaction of a haloamine with an amine. ncert.nic.instudymind.co.uk For instance, a plausible route could involve the reaction of 2-(dimethylamino)ethyl chloride with isopropylamine.

Another established method is the reductive amination of an aldehyde or ketone with an amine. For example, the reaction of 2-(dimethylamino)ethylamine with acetone (B3395972) in the presence of a reducing agent could yield the target compound.

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethylamine

Property Value
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
IUPAC Name N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine
SMILES CC(C)NCCN(C)C

| InChI Key | QXPRMANJAMOFLQ-UHFFFAOYSA-N |

Data sourced from PubChem.

Characterization of the final product would rely on standard analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity and the presence of the dimethylamino and isopropyl groups.

Mass Spectrometry: This would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Infrared (IR) Spectroscopy: The presence of a characteristic N-H stretch for the secondary amine would be a key diagnostic peak.

Reactivity and Potential Applications

The reactivity of 2-(Dimethylamino)ethylamine is dictated by the presence of two nucleophilic nitrogen atoms with different characteristics. libretexts.org The less hindered secondary amine could be selectively acylated, alkylated, or used in reactions like the Hinsberg test to form a sulfonamide. msu.edu Both amines can react with acids to form ammonium (B1175870) salts. The tertiary amine can be oxidized to an N-oxide or undergo dealkylation under specific conditions. rsc.org

In the context of applications, its role as a ligand in coordination chemistry is most prominent. The ability to form stable chelate rings with transition metals makes it a candidate for use in:

Catalysis: The chiral environment that could be created around a metal center by this ligand suggests potential applications in asymmetric catalysis.

Material Science: Diamines are often used as curing agents for epoxy resins and as building blocks for polyamides. The specific properties imparted by the unsymmetrical nature of this diamine could be explored in polymer chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2 B1283825 [2-(Dimethylamino)ethyl](propan-2-yl)amine CAS No. 85053-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2)8-5-6-9(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRMANJAMOFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588162
Record name N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85053-37-8
Record name N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(dimethylamino)ethyl](propan-2-yl)amine
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Advanced Synthetic Methodologies for 2 Dimethylamino Ethylamine

Convergent and Divergent Synthetic Routes to Aliphatic Diamines

The synthesis of 2-(Dimethylamino)ethylamine can be approached through both convergent and divergent synthetic strategies. A convergent synthesis would involve the coupling of two or more fragments that make up the final molecule in the later stages of the synthesis. In contrast, a divergent approach would start from a common precursor and introduce the different N-alkyl groups in a stepwise fashion.

Reductive Amination Strategies for N-Alkyl Substitution

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a carbonyl group to an amine via an intermediate imine. acs.org This one-pot reaction is valued for its efficiency and the use of mild reaction conditions. acs.org For the synthesis of 2-(Dimethylamino)ethylamine, two primary reductive amination pathways can be envisioned.

The first approach involves the reaction of N,N-dimethylethylenediamine with acetone (B3395972). In this reaction, the primary amine of N,N-dimethylethylenediamine undergoes a nucleophilic attack on the carbonyl carbon of acetone to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine, which is then reduced in situ to the desired secondary amine product. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion over the starting carbonyl compound. harvard.edu

A second, convergent approach would involve the reductive amination of 2-(dimethylamino)acetaldehyde with isopropylamine. The aldehyde functionality would react with isopropylamine to form the corresponding imine, which is subsequently reduced to yield the target molecule.

Reactant 1Reactant 2Reducing AgentSolventTypical Conditions
N,N-DimethylethylenediamineAcetoneNaBH(OAc)3DichloroethaneRoom Temperature, 24-48h
2-(Dimethylamino)acetaldehydeIsopropylamineNaBH3CNMethanolMildly acidic pH, Room Temperature, 24-48h

Note: This table represents plausible reaction conditions based on general principles of reductive amination, as specific literature for this exact transformation is not available.

Selective N-Alkylation of Primary and Secondary Amine Precursors

Selective N-alkylation of a diamine precursor is another viable route to 2-(Dimethylamino)ethylamine. This method typically involves the reaction of an amine with an alkyl halide. To achieve the desired mono-alkylation and prevent over-alkylation, careful control of reaction conditions is crucial.

A divergent synthesis could start with N,N-dimethylethylenediamine as the precursor. The more nucleophilic primary amine can be selectively alkylated with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and temperature can influence the selectivity of the reaction.

Alternatively, a convergent approach could involve the reaction of N-isopropylethylenediamine with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the two methyl groups on the other nitrogen atom.

Challenges in selective N-alkylation include the potential for di-alkylation of the primary amine and the quaternization of the tertiary amine. To circumvent these issues, protecting group strategies can be employed, or specialized alkylating agents and reaction conditions that favor mono-alkylation can be utilized. organic-chemistry.org

Amine PrecursorAlkylating AgentBaseSolventTypical Conditions
N,N-Dimethylethylenediamine2-BromopropaneK2CO3AcetonitrileReflux
N-IsopropylethylenediamineMethyl IodideNaHCO3MethanolRoom Temperature

Note: This table represents plausible reaction conditions based on general principles of N-alkylation, as specific literature for this exact transformation is not available.

Transition Metal-Catalyzed C-N Bond Formations for Diamine Synthesis

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering high efficiency and functional group tolerance.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. This reaction could be applied to the synthesis of 2-(Dimethylamino)ethylamine by coupling N,N-dimethylethylenediamine with an isopropyl halide. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the isopropyl halide, followed by coordination of the amine, deprotonation, and reductive elimination of the desired product. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

AmineCoupling PartnerPalladium CatalystLigandBaseSolventTypical Conditions
N,N-Dimethylethylenediamine2-BromopropanePd(OAc)2BINAPNaOtBuToluene80-110 °C

Note: This table represents plausible reaction conditions based on general principles of Buchwald-Hartwig amination, as specific literature for this exact transformation is not available.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods. These reactions typically employ a copper(I) salt as the catalyst and often require the use of a ligand, such as a diamine or an amino acid, to facilitate the coupling. The synthesis of 2-(Dimethylamino)ethylamine could be achieved by the copper-catalyzed coupling of N,N-dimethylethylenediamine with an isopropyl halide. These reactions are often carried out at elevated temperatures. researchgate.net

AmineCoupling PartnerCopper CatalystLigandBaseSolventTypical Conditions
N,N-Dimethylethylenediamine2-IodopropaneCuIN,N'-DimethylethylenediamineK2CO3Dioxane100 °C

Note: This table represents plausible reaction conditions based on general principles of copper-catalyzed amination, as specific literature for this exact transformation is not available.

The iridium-catalyzed borrowing hydrogen (or hydrogen auto-transfer) methodology is a green and atom-economical approach for the N-alkylation of amines using alcohols as the alkylating agents. rsc.orgbath.ac.uk In this process, the iridium catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde or ketone in situ. The carbonyl compound then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to afford the alkylated amine, regenerating the catalyst and producing water as the only byproduct. csic.es

The synthesis of 2-(Dimethylamino)ethylamine via this method would involve the reaction of N,N-dimethylethylenediamine with isopropanol in the presence of an iridium catalyst. This approach avoids the use of stoichiometric activating or leaving groups and is considered an environmentally benign synthetic route. bath.ac.uk

AmineAlcoholIridium CatalystSolventTypical Conditions
N,N-DimethylethylenediamineIsopropanol[Cp*IrCl2]2Toluene or neat100-150 °C

Note: This table represents plausible reaction conditions based on general principles of iridium-catalyzed borrowing hydrogen reactions, as specific literature for this exact transformation is not available.

Rhodium-Catalyzed Hydroaminoalkylation Pathways

Rhodium-catalyzed hydroaminoalkylation has emerged as a powerful and atom-economical method for the synthesis of amines. This approach involves the addition of an amine N-H bond across an unactivated carbon-carbon double bond, facilitated by a rhodium catalyst. nih.govnih.gov The directness of this method avoids the multiple steps often required in traditional amine syntheses, such as reductive amination, thereby minimizing waste. rsc.org

In the context of synthesizing 2-(Dimethylamino)ethylamine, a hypothetical rhodium-catalyzed hydroaminoalkylation pathway could involve the reaction between N,N-dimethylethylamine and propene, or alternatively, the reaction of isopropylamine with N,N-dimethylvinylamine. However, the hydroamination of unactivated alkenes with primary and secondary amines can be challenging. nih.gov

A more developed strategy is the tandem hydroaminomethylation reaction, which converts alkenes into more complex amines in a one-pot process. researchgate.netacs.org This reaction involves three sequential steps: the hydroformylation of an alkene to an aldehyde, condensation of the aldehyde with an amine, and subsequent hydrogenation of the resulting imine or enamine. acs.org Rhodium complexes are often employed as catalysts for all three steps, showcasing their versatility. researchgate.netsbcat.org For the synthesis of the target compound, this could involve the reaction of propene with syngas (CO/H₂) to form butanal, followed by condensation with N,N-dimethylethylamine and hydrogenation, all mediated by a single rhodium catalyst.

Research has demonstrated the efficacy of various rhodium catalysts in hydroamination and related transformations. For instance, rhodium(I) complexes containing phosphine ligands are commonly used. sbcat.orgnih.gov The choice of ligand is crucial as it influences the catalyst's activity and selectivity. nih.gov

Table 1: Representative Rhodium-Catalyzed Hydroamination Conditions

Catalyst Precursor Ligand Amine Substrate Alkene Substrate Product Type Yield Reference
[Rh(COD)Cl]₂ DPEphos Primary/Secondary Allylic Amines - Unsymmetrical Vicinal Diamines Good to Excellent nih.gov
Rh(Cl)(NHC)(cod) N-heterocyclic carbene Secondary Amines Styrene derivatives Branched Amines High researchgate.net

This table presents generalized data from studies on similar amine syntheses to illustrate typical reaction components and outcomes.

Control of Chemoselectivity and Regioselectivity in Multi-Amine Compound Synthesis

The synthesis of a multi-amine compound such as 2-(Dimethylamino)ethylamine, which contains both a tertiary and a secondary amine functionality, presents significant challenges in selectivity. Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, and regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, are paramount. nih.govstudy.com

In the context of hydroaminoalkylation, achieving selectivity is critical. When synthesizing an unsymmetrical diamine, the catalyst must differentiate between the N-H bonds of different amine nucleophiles or between different olefinic positions.

Chemoselectivity: In a reaction involving a diamine substrate, a catalyst must selectively functionalize one amine group over the other. For instance, in the synthesis of polyamines, protecting groups are often employed to achieve selective modification of specific nitrogen atoms. nih.gov However, modern catalytic methods aim to bypass this need. In rhodium-catalyzed reactions, the steric and electronic properties of the catalyst's ligands can be tuned to favor reaction at a less hindered or more nucleophilic amine site. nih.gov

Regioselectivity: The addition of an amine to an unsymmetrical alkene can result in two different regioisomers (Markovnikov vs. anti-Markovnikov addition). The outcome is heavily influenced by the catalytic system. nih.gov In rhodium-catalyzed hydroamination, directing groups on the substrate can be used to control regioselectivity. For example, an existing amine moiety within an allyl amine substrate can direct the addition of a second amine to a specific position, leading to the formation of 1,2-diamines with high regioselectivity. nih.gov Catalyst control is another powerful strategy; for instance, rhodium and iridium catalysts have been shown to provide divergent regioselectivity in the hydroamination of homoallylic amines, yielding 1,3- or 1,4-diamines depending on the metal center chosen. nih.govnih.gov

Table 2: Factors Influencing Selectivity in Amine Synthesis

Selectivity Type Controlling Factor Mechanism/Principle Desired Outcome for Multi-Amine Synthesis
Chemoselectivity Ligand Design Steric hindrance and electronic effects of the ligand can favor reaction at one amine site over another. Selective alkylation of one specific nitrogen atom in a polyamine precursor.
Protecting Groups Temporarily blocking more reactive amine groups to allow reaction at a specific site. Controlled, stepwise construction of the multi-amine framework.
Regioselectivity Catalyst Choice (e.g., Rh vs. Ir) The metal center and its ligand sphere dictate the preferred site of addition to an alkene (e.g., 5- vs. 6-membered metallacycle intermediate). nih.gov Formation of a specific constitutional isomer (e.g., 1,2-diamine vs. 1,3-diamine).

Sustainable and Atom-Economical Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes, principles that are central to green chemistry. rsc.org Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric for sustainability. rsc.org

Hydroamination and hydroaminomethylation reactions are prime examples of atom-economical processes. nih.gov Hydroamination, in its ideal form, involves the direct addition of an N-H bond across a C=C bond, incorporating all atoms from both reactants into the product, thus achieving 100% atom economy. nih.gov This contrasts sharply with classical methods for amine synthesis, such as the Gabriel synthesis or reductive alkylation, which generate stoichiometric amounts of waste. rsc.org

Key aspects of sustainable protocols relevant to the synthesis of complex amines include:

Catalysis: The use of catalysts, such as the rhodium complexes discussed, is inherently green as it allows for reactions to proceed with high efficiency under milder conditions and reduces the need for stoichiometric reagents. rsc.org

One-Pot Reactions: Tandem or cascade reactions, like hydroaminomethylation, combine multiple synthetic steps into a single operation. acs.org This reduces solvent usage, energy consumption, and waste generated from intermediate purification steps.

The pursuit of sustainable amine synthesis also involves exploring catalysts based on more earth-abundant and less toxic metals as alternatives to precious metals like rhodium. nih.gov While rhodium catalysis represents a significant advancement in efficiency and selectivity, future developments will likely focus on achieving similar results with more sustainable metal catalysts.

Table 3: Comparison of Synthetic Protocols for Amines

Synthetic Method Atom Economy Sustainability Advantages Sustainability Disadvantages
Rhodium-Catalyzed Hydroamination Potentially 100% nih.gov Direct C-N bond formation, no byproducts. nih.gov Often requires precious metal catalyst (Rhodium).
Tandem Hydroaminomethylation High One-pot procedure, reduces waste from intermediate workups. acs.org Uses CO/H₂ gas, requires specialized equipment; uses a precious metal.
Classical Reductive Amination Moderate to Low Well-established, versatile methodology. Requires stoichiometric reducing agents (e.g., borohydrides), generates waste. nih.gov

| Gabriel Synthesis | Low | Effective for primary amines. | Poor atom economy, generates stoichiometric phthalhydrazide waste. rsc.org |

Coordination Chemistry of 2 Dimethylamino Ethylamine As a Polydentate Ligand

Ligand Design Principles for Chelating Diamines

The design of chelating ligands is fundamental to controlling the structure, stability, and reactivity of metal complexes. For diamines like 2-(Dimethylamino)ethylamine, several principles are paramount.

The primary driving force for the formation of complexes with polydentate ligands is the chelate effect . This effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orguwimona.edu.jm For instance, the formation of a complex between a nickel(II) ion and ethylenediamine (B42938) is vastly more favorable than the formation of a complex with two separate ammonia (B1221849) molecules. libretexts.org This stability gain is primarily due to a favorable entropy change; the reaction of one bidentate ligand with a metal ion releases two or more solvent molecules, leading to an increase in the number of free particles in the system. libretexts.org

Key design principles for chelating diamines include:

Ring Size: The stability of the resulting chelate complex is highly dependent on the size of the ring formed by the ligand and the metal ion. For ligands with a flexible backbone like 2-(Dimethylamino)ethylamine, the formation of five-membered chelate rings is generally the most stable arrangement due to minimal ring strain. biointerfaceresearch.com

Ligand Basicity: The electron-donating ability (basicity) of the nitrogen atoms influences the strength of the metal-ligand bond. More basic ligands are typically stronger electron donors and form more stable complexes. scispace.com

Steric Hindrance: Substituents on or near the donor nitrogen atoms can introduce steric hindrance, which can affect the stability of the complex, its coordination geometry, and the accessibility of the metal center. In 2-(Dimethylamino)ethylamine, the two methyl groups on the tertiary nitrogen create a more sterically demanding environment than the unsubstituted primary amine group.

Hard and Soft Acid-Base (HSAB) Principle: This principle helps predict the stability of a complex. Hard metal ions (e.g., Al³⁺, Fe³⁺) prefer to bind with hard donor atoms (like the nitrogen in amines), while soft metal ions (e.g., Pd²⁺, Pt²⁺) have a higher affinity for soft donor atoms. Nitrogen is considered a borderline donor, allowing it to coordinate effectively with a wide range of transition metals. biointerfaceresearch.com

Synthesis and Structural Characterization of Metal Complexes with 2-(Dimethylamino)ethylamine

The synthesis of metal complexes involving 2-(Dimethylamino)ethylamine typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry are crucial for isolating the desired product. A general synthetic route can be represented as:

MXn + y(CH3)2NCH2CH2NH2 → [M{(CH3)2NCH2CH2NH2}y]Xn

Where M is a transition metal, X is an anion (e.g., Cl⁻, NO₃⁻, ClO₄⁻), and y is the number of ligand molecules coordinated to the metal center. The resulting complexes are often crystalline solids that can be purified by recrystallization. uobaghdad.edu.iq

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. byjus.com 2-(Dimethylamino)ethylamine contains two nitrogen donor atoms—one from the primary amine (-NH₂) and one from the tertiary amine (-N(CH₃)₂). It functions as a bidentate ligand, meaning it binds to the metal ion through both of these nitrogen atoms simultaneously. libretexts.orgchemguide.co.uk This mode of coordination results in the formation of a thermodynamically stable five-membered chelate ring. biointerfaceresearch.com

The coordination is typically in a κ²-N,N' fashion, indicating that both nitrogen atoms are involved in bonding to the same metal center. The unsymmetrical nature of the ligand, with its distinct primary and tertiary amine donors, can lead to interesting structural and electronic properties in the resulting metal complexes.

The electronic structure of these complexes is described by ligand field theory. The diamine ligand creates a specific ligand field around the metal ion, which splits the d-orbitals into different energy levels. The magnitude of this splitting affects the color, magnetic properties, and reactivity of the complex.

Spectroscopic techniques are vital for characterizing the coordination environment of metal complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., those of Zn(II), Pd(II), Pt(II)), NMR spectroscopy provides detailed structural information. numberanalytics.com Upon coordination to a metal, the chemical shifts of the ligand's protons are altered. Protons on the carbon atoms of the ethylenediamine backbone, particularly those adjacent to the nitrogen atoms, typically experience a downfield shift due to the electron-withdrawing effect of the metal center. acs.orgmuni.cz The magnitude of this "coordination-induced shift" can provide insights into the metal-ligand bond strength. Two-dimensional NMR techniques can further elucidate the connectivity and conformation of the chelate ring. numberanalytics.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is exclusively used for characterizing paramagnetic complexes, which contain one or more unpaired electrons (e.g., complexes of Cu(II), high-spin Co(II)). researchgate.net The EPR spectrum of a Cu(II) complex with a diamine ligand can reveal significant details about its geometry. mdpi.com The principal values of the g-tensor (gₓ, gᵧ, g₂) and the copper hyperfine coupling constants (A-tensor) are sensitive to the coordination geometry. For instance, an axially elongated octahedral or square planar Cu(II) complex typically shows an axial EPR spectrum with g∥ > g⊥ > 2.0023, which is characteristic of a dₓ²-ᵧ² ground electronic state. acs.orgresearchgate.net

While a large database of crystal structures for the specific ligand 2-(Dimethylamino)ethylamine is not available, analysis of related structures, such as those with N,N-diethyl-1,2-ethanediamine, provides valuable insights. For example, in a copper(II) complex with a related diamine, X-ray analysis revealed a distorted square-pyramidal geometry around the copper center. researchgate.net Such studies allow for the precise determination of M-N bond lengths, showing, for instance, differences in the bond lengths between the metal and the two distinct nitrogen donors of an unsymmetrical diamine. cu.edu.eg This data is crucial for understanding steric effects and the electronic influence of the ligand on the metal center.

Table 1: Representative Crystallographic Data for a Related Diamine Complex Data presented is for {[Cu(N,N-diethyl-1,2-ethanediamine)(μ₁,₅-dca)(dca)]}ₙ as an illustrative example of data obtained via X-ray diffraction.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Cu-N(diamine) Bond Lengths1.971(4) Å, 2.092(4) Å
N-Cu-N (Bite Angle)84.47(19)°
Coordination GeometryDistorted Square-Pyramidal
Source: Adapted from a study on a related diamine complex. researchgate.net

The concepts of stability and lability describe the thermodynamic and kinetic properties of metal-ligand bonds, respectively.

Stability: The thermodynamic stability of a complex refers to the extent to which it will form under equilibrium conditions. As a chelating ligand, 2-(Dimethylamino)ethylamine forms significantly more stable complexes than analogous monodentate amines, a phenomenon known as the chelate effect. libretexts.org The stability of complexes with this ligand generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The formation of a five-membered chelate ring is a major contributor to this high stability.

Lability: The lability of a complex refers to the rate at which its ligands undergo substitution reactions. Lability is a kinetic property and is highly dependent on the d-electron configuration of the metal ion. tamu.edu For example, complexes of Cu(II) (d⁹) are typically very labile due to the Jahn-Teller effect, which creates a structural distortion and weakens the axial metal-ligand bonds. In contrast, complexes of low-spin Co(III) (d⁶) and Pt(II) (d⁸) are generally kinetically inert, meaning they exchange ligands very slowly. The dynamic nature of more labile metal-ligand bonds can be important in catalytic applications. expresspolymlett.com

Geometric and Electronic Structures of Transition Metal Complexes

Influence of Ligand Configuration on Metal Center Reactivity and Selectivity

The ligand 2-(Dimethylamino)ethylamine, also known as N,N-dimethyl-N'-isopropylethylenediamine, is an unsymmetrical bidentate ligand. Its coordination to a metal center creates a five-membered chelate ring, a common structural motif in coordination chemistry. The influence of this ligand on the reactivity and selectivity of the metal center is primarily dictated by the distinct steric and electronic profiles of its two nitrogen donors: one is a tertiary amine with two methyl substituents (the N,N-dimethylamino group), and the other is a secondary amine with a bulky isopropyl substituent (the N-isopropylamino group). This inherent asymmetry is a powerful tool for tuning the properties of the resulting metal complex.

The configuration of the coordinated ligand—that is, the specific spatial arrangement of the methyl and isopropyl groups relative to the metal's other ligands and open coordination sites—directly impacts the accessibility of the metal center. This modulation of the metal's environment is crucial in directing the outcomes of chemical reactions.

Steric Influence

The most significant factor influencing reactivity and selectivity is the steric hindrance imposed by the N-alkyl substituents. The isopropyl group is considerably larger and more sterically demanding than the two methyl groups on the opposing nitrogen atom. This size difference has several consequences for the metal complex.

Distortion of Coordination Geometry: In a square planar or octahedral complex, the bulky isopropyl group can cause distortions from the ideal geometry. numberanalytics.com This may involve the elongation of metal-ligand bonds or the alteration of bond angles to relieve steric strain. numberanalytics.com Such distortions can, in turn, influence the electronic properties and stability of the complex.

Control of Substrate Access: The steric bulk of the isopropyl group can effectively block or hinder the approach of incoming molecules (substrates) to a specific side of the metal center. numberanalytics.com This steric blocking is a key mechanism for achieving selectivity in catalysis. By leaving other coordination sites more accessible, the ligand configuration can dictate the orientation in which a substrate binds, thereby favoring the formation of a specific regioisomer or stereoisomer. numberanalytics.comnih.gov For example, in polymerization catalysis, metal complexes with bulky ligands often exhibit lower activity because the steric hindrance impedes the coordination of the monomer, but this can also enhance selectivity for certain products. nih.gov

Research on related palladium complexes with chelating diamines has shown that steric repulsions due to ancillary ligands can displace equilibria, for instance, favoring the formation of triangular over square molecular assemblies because the former offers more space around the metal center. researchgate.net

FeatureN,N-dimethylamino GroupN-isopropylamino GroupConsequence for Metal Center
Steric Profile Less hindered (two methyl groups)More hindered (one isopropyl group)Creates an asymmetric steric environment around the metal.
Substrate Approach Allows easier access for substrates.Hinders or blocks substrate approach.Directs incoming substrates to the less hindered face, influencing regioselectivity and stereoselectivity. numberanalytics.com
Coordination Geometry Contributes to standard bond lengths/angles.Can cause distortion (longer bonds, altered angles) to relieve strain. numberanalytics.comThe overall complex geometry is a balance of these forces, which can impact catalytic activity.

This interactive table summarizes the comparative steric effects of the ligand's donor groups.

Electronic Influence

The electronic effects of the 2-(Dimethylamino)ethylamine ligand arise from the different inductive properties of the methyl and isopropyl groups. Alkyl groups are electron-donating, and this effect generally increases with the size and branching of the group.

Modulation of Donor Strength: The isopropyl group is a stronger electron-donating group than a methyl group. Consequently, the secondary nitrogen atom bearing the isopropyl group is a more powerful sigma-donor to the metal center than the tertiary nitrogen with two methyl groups. This differential in electron donation creates an electronic asymmetry across the metal-ligand interface.

Studies on analogous systems provide insight into how N-alkylation affects metal-ligand bonds. Spectroscopic analysis of copper(II) complexes with various N-alkylated ethylenediamines, including symmetric and asymmetric N,N-dimethyl and N,N-diethyl derivatives, demonstrates a clear correlation between the metal-nitrogen stretching vibration frequency and the electronic properties of the complex, which are tuned by the ligand substituents. researchgate.net

ParameterEffect of N,N-dimethyl GroupEffect of N-isopropyl GroupImpact on Metal Center Reactivity
Inductive Effect Moderately electron-donating.Strongly electron-donating.Creates an asymmetric electronic environment; modulates the overall electron density at the metal.
Nitrogen Donor Strength Weaker σ-donor.Stronger σ-donor.Affects the metal's Lewis acidity and redox potential.
Reactivity Tuning Contributes to the overall electronic state.Enhances electron density, potentially increasing rates of oxidative addition or altering the stability of intermediates.The balance of these effects determines the overall catalytic performance and reaction pathway.

This interactive table outlines the comparative electronic effects of the ligand's donor groups.

No Publicly Available Information on the Catalytic Applications of 2-(Dimethylamino)ethylamine

Following a comprehensive review of scientific literature and chemical databases, no specific catalytic applications have been identified for the chemical compound 2-(Dimethylamino)ethylamine in the fields of organocatalysis or metal-catalyzed transformations as outlined in the requested article structure.

Extensive searches were conducted to find information regarding the use of 2-(Dimethylamino)ethylamine, also known as N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine, in the following areas:

Organocatalysis as a Brønsted Base or Nucleophile: No studies were found that describe its use in enamine/imine catalysis or in the activation of electrophiles and nucleophiles. While the general principles of these catalytic methods are well-established, the specific involvement of this compound is not documented.

Metal-Catalyzed Transformations as a Ligand: There is no available research detailing the use of 2-(Dimethylamino)ethylamine as a ligand in metal-catalyzed carbon-carbon bond-forming reactions. Specifically, no information was found on its application in:

Cross-Coupling Reactions: Its use as a ligand in reactions such as the Buchwald-Hartwig amination has not been reported. The literature on Buchwald-Hartwig amination focuses on various other phosphine and diamine ligands. wikipedia.orglibretexts.orgtcichemicals.comrug.nl

Asymmetric Hydrogenation and Related Reductions: Similarly, there are no reports of this compound being used as a ligand in asymmetric hydrogenation processes. Research in this area typically involves chiral phosphines and other specifically designed chiral diamines to achieve high enantioselectivity. nih.govacs.orgacs.orgdicp.ac.cnresearchgate.net

While the field of catalysis is vast and constantly evolving, with numerous diamines being explored for their potential applications, 2-(Dimethylamino)ethylamine has not been a subject of study in the reviewed literature for the specified catalytic purposes. General information on the catalytic mechanisms mentioned is available, but it does not pertain to the specific compound . Therefore, a detailed article on the "Catalytic Applications of 2-(Dimethylamino)ethylamine and its Derivatives" focusing on 2-(Dimethylamino)ethylamine cannot be generated based on the current body of scientific knowledge.

Catalytic Applications of 2 Dimethylamino Ethylamine and Its Derivatives

Metal-Catalyzed Transformations Utilizing 2-(Dimethylamino)ethylamine as a Ligand

Carbon-Heteroatom Bond Forming Reactions

Hydroamination and Amination Processes

Hydroamination and amination reactions are fundamental processes in organic synthesis for the formation of carbon-nitrogen bonds. nih.gov These reactions typically involve the addition of an N-H bond across a carbon-carbon multiple bond. nih.gov While a wide variety of catalysts, including those based on transition metals and alkaline earth metals, have been developed for these transformations, specific studies detailing the catalytic activity of "2-(Dimethylamino)ethylamine" or its derivatives in these processes are not prominently featured in the searched scientific literature. General protocols for hydroamination often utilize catalysts to overcome the kinetic barrier of the reaction, especially for unactivated olefins. nih.gov

Oxidation and Reduction Chemistry

Catalytic oxidation and reduction reactions are central to chemical synthesis, enabling the interconversion of functional groups. Amine-containing ligands can play a crucial role in modulating the activity and selectivity of metal-based catalysts in these reactions. However, dedicated research on the application of "2-(Dimethylamino)ethylamine" as a catalyst or ligand in oxidation or reduction chemistry is not readily found in the available literature.

Activation and Transformation of Small Molecules (e.g., CO2)

The activation and catalytic transformation of small, abundant molecules like carbon dioxide (CO2) into value-added chemicals is a significant area of research. Amines and their derivatives can be employed to capture and activate CO2, often forming carbamate intermediates that can be further converted. Despite the potential for diamines to participate in such processes, there is no specific information in the searched results on the use of "2-(Dimethylamino)ethylamine" as a catalyst for the chemical fixation or transformation of CO2.

Mechanistic Insights into 2-(Dimethylamino)ethylamine Mediated Catalysis

Understanding the mechanism by which a catalyst operates is crucial for optimizing reaction conditions and designing more efficient catalytic systems. Such studies often involve a combination of experimental techniques, such as kinetics and spectroscopy, as well as computational modeling. In the absence of specific research on the catalytic applications of "2-(Dimethylamino)ethylamine," there are consequently no available mechanistic insights or detailed catalytic cycles involving this compound.

Chemical Reactivity and Mechanistic Studies of 2 Dimethylamino Ethylamine

Basicity and Nucleophilicity of the Amine Centers

The nucleophilicity of the amine centers is influenced by both electronic and steric factors. The secondary amine is generally a stronger nucleophile than the tertiary amine due to reduced steric hindrance. The electron-donating effects of the alkyl groups (dimethyl and isopropyl) increase the electron density on the nitrogen atoms, enhancing their nucleophilicity compared to unsubstituted ethylenediamine (B42938). However, the bulky isopropyl group on the secondary amine and the two methyl groups on the tertiary amine can sterically hinder their approach to electrophilic centers. osti.gov

Table 1: Comparison of pKa Values for Related Amines

CompoundpKa1pKa2
N-isopropylethylenediamine organicchemistrydata.org7.7010.62
N,N'-Dimethylethylenediamine organicchemistrydata.org7.52-
N,N-Diethylethylenediamine organicchemistrydata.org7.71-
N-Methylethylenediamine organicchemistrydata.org7.5610.40

Reactions Involving Nitrogen Lone Pair Participation

The lone pairs of electrons on the nitrogen atoms are central to the reactivity of 2-(Dimethylamino)ethylamine, enabling it to participate in a variety of chemical transformations.

Both the secondary and tertiary amine centers of 2-(Dimethylamino)ethylamine can undergo alkylation reactions with alkyl halides. The secondary amine is generally more reactive towards alkylation due to its lower steric hindrance. Reaction with one equivalent of an alkyl halide would likely lead to preferential alkylation at the secondary nitrogen, forming a tertiary amine. Further alkylation can occur at both nitrogen centers to yield a quaternary ammonium (B1175870) salt. The specific products and their ratios would depend on the reaction conditions, including the stoichiometry of the reactants and the nature of the alkylating agent.

Acylation reactions, for instance with acyl chlorides or acid anhydrides, will selectively occur at the secondary amine. The lone pair of the secondary nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form an amide. The tertiary amine is generally unreactive towards acylation under standard conditions due to the absence of a proton that can be eliminated.

2-(Dimethylamino)ethylamine can act as the amine component in the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. In this case, the secondary amine of 2-(Dimethylamino)ethylamine would react with an aldehyde and a compound containing an acidic proton (e.g., a ketone, ester, or terminal alkyne) to form a Mannich base. The reaction proceeds through the formation of an iminium ion intermediate from the secondary amine and the aldehyde, which is then attacked by the enol or enolate of the active hydrogen compound. The tertiary amine portion of the molecule would remain unreacted.

Intermolecular and Intramolecular Interactions

The presence of a secondary amine in 2-(Dimethylamino)ethylamine allows for the formation of hydrogen bonds. The N-H proton can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors. This capability leads to both intermolecular and intramolecular hydrogen bonding.

Intermolecular hydrogen bonding can occur between molecules of 2-(Dimethylamino)ethylamine, as well as with other protic molecules like water or alcohols. These interactions influence the physical properties of the compound, such as its boiling point and solubility.

Intramolecular hydrogen bonding can occur between the secondary amine's hydrogen atom and the lone pair of the tertiary nitrogen atom, leading to the formation of a five-membered ring conformation. ingentaconnect.comcdnsciencepub.com This type of interaction can influence the molecule's conformation and reactivity. Infrared spectroscopy studies on related N,N-dimethyl-ethylenediamine have suggested the presence of such intramolecular hydrogen bonds. cdnsciencepub.com The stability of this intramolecular hydrogen bond depends on the solvent and temperature. In protonated forms of the diamine, strong intramolecular N+-H···N hydrogen bonds have also been observed. cdnsciencepub.com

Derivatization and Functionalization Strategies for Enhancing the Utility of 2 Dimethylamino Ethylamine

Synthesis of Conformationally Restricted or Sterically Hindered Analogs

Introducing conformational rigidity or steric bulk to the 2-(Dimethylamino)ethylamine framework can significantly influence its reactivity and coordination behavior. These modifications are crucial for applications where precise control over the spatial arrangement of the amine groups is required, such as in the design of specialized ligands for metal catalysts or as building blocks in supramolecular chemistry.

Conformationally Restricted Analogs:

One primary strategy to restrict the conformational flexibility of the ethylenediamine (B42938) backbone is through cyclization. This can be achieved by introducing a rigid bridge between the two nitrogen atoms or by incorporating the diamine moiety into a larger cyclic system. For instance, a reaction sequence could be envisioned where the secondary amine is first protected, followed by a functionalization of the ethylenediamine backbone that allows for a subsequent ring-closing reaction.

A potential synthetic route could involve the reaction of a suitably protected 2-(Dimethylamino)ethylamine with a bifunctional electrophile, such as a dihaloalkane, to form a cyclic diamine. The choice of the bridging unit's length and rigidity would dictate the resulting ring size and conformational constraints. For example, using a short alkyl linker like 1,2-dibromoethane (B42909) could lead to the formation of a piperazine-like ring, significantly reducing the rotational freedom of the N-C-C-N dihedral angle.

Sterically Hindered Analogs:

Increasing the steric bulk around the nitrogen atoms can be achieved by replacing the existing substituents (methyl and isopropyl groups) with larger alkyl or aryl groups. This strategy is particularly relevant for applications where the amine may act as a non-coordinating base or as a sterically demanding ligand.

Methods for the synthesis of sterically hindered amines often involve direct alkylation or reductive amination. For 2-(Dimethylamino)ethylamine, further alkylation of the secondary amine is a straightforward approach. For example, reaction with bulky alkyl halides, such as tert-butyl bromide or adamantyl bromide, under appropriate basic conditions, would yield a sterically encumbered tetra-substituted diamine. Another approach involves the reductive amination of ketones with the secondary amine of the parent compound. For example, reacting 2-(Dimethylamino)ethylamine with a sterically demanding ketone like di-tert-butyl ketone in the presence of a reducing agent would introduce significant steric hindrance.

Derivatization StrategyReagents/MethodsPotential Outcome
Cyclization Dihaloalkanes (e.g., 1,2-dibromoethane), bifunctional electrophilesFormation of piperazine-like or other cyclic diamine structures, leading to reduced conformational freedom.
Introduction of Bulky Substituents Bulky alkyl halides (e.g., tert-butyl bromide), sterically demanding ketones for reductive aminationIncreased steric hindrance around the nitrogen atoms, modifying the compound's basicity and coordination properties.

Incorporation into Polymeric Architectures or Hybrid Materials

The presence of reactive amine groups makes 2-(Dimethylamino)ethylamine a valuable monomer or functionalizing agent for the synthesis of advanced polymeric materials and organic-inorganic hybrids. The tertiary amine can impart pH-responsiveness, while the secondary amine provides a site for covalent incorporation into a polymer backbone or for grafting onto a surface.

Polymeric Architectures:

A common strategy for incorporating similar amine structures into polymers is through the polymerization of a derivative where the amine is attached to a polymerizable group, such as a vinyl or acrylate (B77674) moiety. An analogous methacrylate (B99206) derivative, 2-(Dimethylamino)ethyl methacrylate (DMAEMA), is widely used in the synthesis of "smart" polymers that respond to changes in pH and temperature. Following this precedent, 2-(Dimethylamino)ethylamine could be modified to bear a polymerizable group. For instance, the secondary amine could be acylated with acryloyl chloride to produce a polymerizable monomer. Subsequent free-radical polymerization of this monomer would yield a polymer with pendant 2-(Dimethylamino)ethylamino side chains.

Another approach is to use the diamine as a cross-linker or a chain extender in condensation polymerization. For example, it could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would have the trisubstituted diamine unit integrated into their backbones, influencing their thermal and mechanical properties.

Hybrid Materials:

2-(Dimethylamino)ethylamine can be used to functionalize the surface of inorganic materials, such as silica, gold nanoparticles, or carbon nanotubes, to create organic-inorganic hybrid materials. The amine groups can be covalently attached to the surface through various coupling chemistries. For example, the secondary amine can react with surface-grafted epoxy or isocyanate groups.

Application AreaMethod of IncorporationResulting Material and Properties
Polymer Synthesis Conversion to a polymerizable monomer (e.g., acrylate) and subsequent polymerization.Functional polymer with pendant diamine groups, potentially exhibiting pH-responsive behavior.
Polymer Synthesis Use as a cross-linker or chain extender in condensation polymerization.Polyamides or polyureas with the diamine unit in the backbone, altering the polymer's physical properties.
Hybrid Materials Covalent grafting onto the surface of inorganic materials (e.g., silica).Surface-functionalized hybrid material with accessible amine groups for applications in catalysis or as sorbents.

Design of Chiral Variants for Enantioselective Applications

The development of chiral versions of 2-(Dimethylamino)ethylamine is of significant interest for applications in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. Chirality can be introduced into the molecule either at the carbon backbone or at one of the nitrogen atoms if it becomes a stereocenter.

Synthesis of Chiral Analogs:

One strategy to create a chiral variant is to start from a chiral precursor. For example, a chiral amino alcohol could be used as a starting material to build the ethylenediamine backbone, resulting in a compound with a stereocenter on the carbon chain between the two nitrogens.

Alternatively, a prochiral precursor could be subjected to an asymmetric transformation. For instance, the asymmetric reduction of an imine formed from a related keto-amine could establish a chiral center. Another sophisticated approach involves the catalytic asymmetric synthesis of diamines, which has been a subject of extensive research. Methodologies such as asymmetric hydrogenation of enamines or catalytic diamination of alkenes could potentially be adapted to synthesize an enantiomerically enriched version of 2-(Dimethylamino)ethylamine or its derivatives.

Applications in Enantioselective Catalysis:

Chiral diamines are a well-established class of ligands for a wide range of asymmetric catalytic reactions. A chiral analog of 2-(Dimethylamino)ethylamine could be used as a ligand for transition metals such as ruthenium, rhodium, or copper. The two nitrogen atoms can chelate to the metal center, creating a chiral environment that can induce enantioselectivity in reactions like asymmetric hydrogenation, cyclopropanation, or Michael additions.

The specific substitution pattern of 2-(Dimethylamino)ethylamine, with its distinct tertiary and secondary (or derivatized) amines, could offer unique steric and electronic properties as a ligand, potentially leading to high levels of stereocontrol in certain catalytic transformations.

StrategyDescriptionPotential Application
Synthesis from Chiral Precursors Utilizing enantiomerically pure starting materials, such as chiral amino alcohols, to construct the diamine framework.Access to optically active diamine ligands for use in asymmetric catalysis.
Asymmetric Synthesis Employing catalytic asymmetric methods, such as asymmetric hydrogenation or diamination, to create stereocenters in the molecule.Development of novel chiral ligands with potentially unique catalytic activities.
Use as Chiral Ligands Coordination of the chiral diamine to a transition metal center to form a chiral catalyst.Enantioselective synthesis of valuable chemical compounds, such as pharmaceuticals and agrochemicals.

Computational Chemistry and Theoretical Characterization of 2 Dimethylamino Ethylamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and energetics of a molecule. These calculations can predict properties like molecular orbital energies, electron density distribution, and the energies of different geometric arrangements. For instance, a DFT study on a related compound, 2-(dimethylamino)ethyl chloride, was conducted to examine its gas-phase elimination kinetics, highlighting the utility of such methods in understanding reactivity. researchgate.net However, similar detailed electronic structure and energetic data for 2-(Dimethylamino)ethylamine are not available in the reviewed literature.

A hypothetical DFT study on 2-(Dimethylamino)ethylamine would typically involve geometry optimization to find the lowest energy structure and frequency calculations to ensure it is a true minimum. From these calculations, a variety of electronic properties could be determined and presented in a data table.

Hypothetical Data Table: Calculated Electronic Properties of 2-(Dimethylamino)ethylamine

Property Calculated Value Units
Ground State Energy Data not available Hartrees
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV

Note: This table is for illustrative purposes only. The values are not based on actual research findings for the specified compound.

Molecular Modeling of Conformational Landscapes and Tautomerism

Molecular modeling is employed to explore the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. For flexible molecules like diamines, this analysis is crucial for understanding their physical and chemical properties. A conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation has been performed, illustrating how different spatial arrangements of the amino groups can be evaluated. mdpi.com This type of study would be equally valuable for 2-(Dimethylamino)ethylamine to understand how the dimethylamino and isopropylamino groups orient themselves, but such a study has not been published. Tautomerism, the interconversion of structural isomers, is also a potential area of study, although it is less likely to be a significant feature for this saturated diamine.

Simulation of Reaction Pathways and Transition States in Catalytic Cycles

Amines are frequently used as ligands or catalysts in chemical reactions. Computational simulations can elucidate the mechanisms of these reactions by mapping out the entire reaction pathway, including the identification of transition states. This is critical for understanding catalytic cycles and designing more efficient catalysts. acs.org For example, ab initio and DFT calculations have been used to study the gas-phase elimination kinetics of other amino compounds, identifying four-membered cyclic transition states. usfq.edu.ec A similar investigation for 2-(Dimethylamino)ethylamine would provide valuable insights into its potential reactivity and catalytic applications, but this research has not been documented.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, govern the intermolecular associations of molecules. nih.gov Understanding these forces is key to predicting bulk properties like boiling point and solubility. The analysis of these interactions can be performed using computational methods that examine the electron density and its derivatives. nih.gov For 2-(Dimethylamino)ethylamine, the key intermolecular forces would include London dispersion forces, dipole-dipole interactions due to the polar C-N bonds, and potentially hydrogen bonding involving the secondary amine proton. libretexts.orglibretexts.org The strength of these interactions is influenced by molecular size and shape. libretexts.orglibretexts.org However, a specific computational analysis detailing the nature and strength of these non-covalent interactions for this compound is not present in the available literature.

Advanced Spectroscopic and Analytical Techniques for Probing 2 Dimethylamino Ethylamine and Its Complexes

High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-(Dimethylamino)ethylamine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula. The monoisotopic mass of the protonated molecule [C7H18N2 + H]+ is 131.1543, a value that HRMS can readily confirm.

Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation of amines is typically dominated by α-cleavage, the breaking of the C-C bond adjacent to a nitrogen atom, which stabilizes the resulting positive charge. For 2-(Dimethylamino)ethylamine, two primary nitrogen atoms—a tertiary dimethylamino group and a secondary isopropylamino group—dictate its fragmentation pattern.

Key Fragmentation Pathways:

α-Cleavage at the Dimethylamino Group: Loss of a methyl radical (•CH3) from the molecular ion.

α-Cleavage at the Isopropylamino Group: Loss of a methyl radical (•CH3) from the isopropyl group.

Cleavage of the Ethyl Bridge: Scission of the C-C bond in the ethylenediamine (B42938) backbone is a characteristic pathway for diamines, leading to several stable fragment ions. docbrown.infodocbrown.info

These fragmentation patterns provide a structural fingerprint, allowing for definitive identification and differentiation from isomers.

Table 1: Predicted HRMS Fragmentation Data for Protonated 2-(Dimethylamino)ethylamine [M+H]+
Predicted m/zIon FormulaDescription of LossProposed Fragment Structure
131.1543[C7H19N2]+Molecular Ion [M+H]+[(CH3)2NCH2CH2NHCH(CH3)2]+
116.1308[C6H16N2]+Loss of •CH3 from isopropyl group[(CH3)2NCH2CH2NHCH(CH3)]+
87.0913[C5H11N]+Cleavage of C-C bond in ethyl bridge[CH2=NCH(CH3)2]+
72.0808[C4H10N]+Cleavage of C-C bond in ethyl bridge[(CH3)2NCH=CH2]+
58.0651[C3H8N]+Cleavage of C-C bond in ethyl bridge[CH2=N(CH3)2]+

Multidimensional NMR Spectroscopy for Complex Structural Elucidation and Dynamic Studies

While one-dimensional ¹H and ¹³C NMR provide primary structural information, multidimensional NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in structurally complex metal complexes or for studying dynamic processes.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 2-(Dimethylamino)ethylamine, COSY would show correlations between the N-H proton and the isopropyl C-H, the isopropyl C-H and its methyl protons, and across the two methylene (-CH2-) groups of the ethyl bridge.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule, such as linking the dimethylamino group to the ethyl bridge and the isopropyl group to the other end.

Variable Temperature (VT) NMR: In coordination complexes, VT-NMR can be used to study dynamic phenomena such as ligand exchange, conformational changes, or fluxional processes. Changes in the NMR spectrum as a function of temperature can provide kinetic and thermodynamic parameters for these processes.

Table 2: Expected Multidimensional NMR Correlations for 2-(Dimethylamino)ethylamine
Group¹H Signal (ppm)¹³C Signal (ppm)Key COSY CorrelationsKey HMBC Correlations
N(CH3)2~2.2~45NoneCorrelates with N-CH2-
-NCH2-~2.4~55Correlates with -CH2NH-Correlates with N(CH3)2 and -CH2NH-
-CH2NH-~2.6~48Correlates with -NCH2- and NHCorrelates with -NCH2- and CH(CH3)2
NHBroad, variableN/ACorrelates with -CH2NH- and CH(CH3)2Correlates with -CH2- and CH(CH3)2
CH(CH3)2~2.8~52Correlates with NH and CH(CH3)2Correlates with -CH2NH- and CH(CH3)2
CH(CH3)2~1.0~22Correlates with CH(CH3)2Correlates with CH(CH3)2

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com They are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Functional Group Identification: The spectrum of 2-(Dimethylamino)ethylamine is characterized by C-H stretching vibrations (aliphatic) typically in the 2800-3000 cm⁻¹ region. C-N stretching vibrations appear in the fingerprint region (1000-1250 cm⁻¹). The N-H stretching vibration of the secondary amine gives a moderate band around 3300-3350 cm⁻¹, while the N-H bending (scissoring) mode is observed near 1550-1650 cm⁻¹.

Hydrogen Bonding Analysis: Hydrogen bonding significantly affects the frequency and shape of vibrational bands, particularly those involving the N-H group. nih.govrsc.orgresearchgate.net When the amine acts as a hydrogen bond donor (e.g., in a protic solvent or a crystal lattice), the N-H stretching frequency shifts to a lower wavenumber (red shift) and the band broadens. mdpi.comias.ac.in Conversely, when the nitrogen lone pairs act as hydrogen bond acceptors, adjacent C-H and C-N vibrational modes can be perturbed. In metal complexes, coordination to a metal center alters the electron density on the nitrogen atoms, leading to shifts in the C-N and N-H stretching frequencies.

Table 3: Characteristic Vibrational Frequencies for 2-(Dimethylamino)ethylamine
Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (FTIR)Comments
N-H Stretch3300 - 3350Weak-MediumBroadens and shifts to lower frequency upon H-bonding.
C-H Stretch (aliphatic)2850 - 2970StrongMultiple bands corresponding to CH, CH2, and CH3 groups.
N-H Bend1550 - 1650MediumSensitive to molecular environment and coordination.
CH2/CH3 Bend (Scissoring/Deformation)1370 - 1470MediumCharacteristic alkyl group vibrations.
C-N Stretch1000 - 1250Medium-StrongShifts upon protonation or metal coordination.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

2-(Dimethylamino)ethylamine is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, it can be used in the analysis of chiral systems.

Chiroptical methods are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. A key application involving achiral ligands like this diamine is in the determination of the enantiomeric excess (ee) of other chiral compounds. acs.orgnih.gov This can be achieved by forming diastereomeric complexes with a chiral metal center.

For example, if the diamine is coordinated to a chiral metal complex, the resulting complex will be chiral and may exhibit a characteristic CD spectrum. If this complex then interacts with a chiral analyte, the CD signal can be perturbed. The magnitude of this change can be correlated with the concentration and enantiomeric excess of the analyte. researchgate.netmdpi.com This forms the basis for chiroptical sensing assays. The formation of metal-ligand complexes often results in distinctive CD-active metal-to-ligand charge transfer (MLCT) bands that are sensitive to the chiral environment. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark technique for assessing the purity of volatile and semi-volatile compounds like 2-(Dimethylamino)ethylamine. It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Gas Chromatography (GC): The sample is vaporized and passed through a long, thin capillary column. ccsknowledge.com Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. A pure sample of 2-(Dimethylamino)ethylamine will appear as a single, sharp peak at a specific retention time under defined chromatographic conditions. Impurities will appear as separate peaks, and their area percentage can be used to quantify the purity.

Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification of the main peak and any impurities by comparing the spectra to known databases or by detailed interpretation.

For amines, which can sometimes exhibit poor peak shape (tailing) on standard GC columns due to interactions with active sites, chemical derivatization may be employed. jfda-online.com Acylation or silylation of the secondary amine group can improve volatility and chromatographic performance, leading to sharper peaks and more accurate quantification. scispace.com

Table 5: Typical GC-MS Parameters for Analysis of 2-(Dimethylamino)ethylamine
ParameterTypical Setting
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier GasHelium, constant flow (~1 mL/min)
Injector Temperature250 °C
Oven ProgramInitial 60 °C, ramp at 10 °C/min to 280 °C
MS Ionization ModeElectron Ionization (EI) at 70 eV
MS Scan Range40 - 400 amu
MS Source Temperature230 °C

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